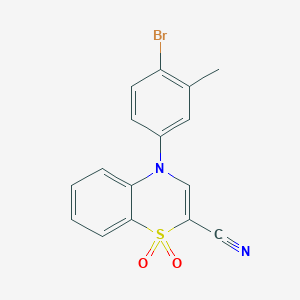

4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Description

4-(4-Bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound featuring a benzothiazine core substituted with a bromo-methylphenyl group at the 4-position and a cyano group at the 2-position. The 1,1-dioxide moiety indicates sulfone functionalization, which enhances electronic stability and influences biological activity. Its structure-activity relationship (SAR) is defined by the interplay of the electron-withdrawing cyano group, the bulky bromo-methylphenyl substituent, and the sulfone group, which collectively modulate receptor binding and metabolic stability.

Properties

IUPAC Name |

4-(4-bromo-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2S/c1-11-8-12(6-7-14(11)17)19-10-13(9-18)22(20,21)16-5-3-2-4-15(16)19/h2-8,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDOSYFLTWGEQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its bromine and methyl groups make it a valuable building block for constructing larger organic frameworks.

Biology: Research in biology has explored the potential of this compound as a bioactive molecule. Its interactions with biological targets can lead to the development of new drugs and therapeutic agents.

Medicine: In the medical field, this compound has shown promise in the treatment of various diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Industry: The compound's unique properties are also leveraged in industrial applications, such as in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide exerts its effects involves interactions with specific molecular targets and pathways. The bromine and methyl groups play a crucial role in its binding affinity and selectivity towards these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can be contextualized against structurally related benzothiazine derivatives:

Structural and Functional Analogues

Key Comparisons

Substituent Effects on K(ATP) Channel Activation The bromo-methylphenyl group in the target compound enhances steric bulk and lipophilicity compared to the chloro and methyl substituents in 3a.

Antiviral vs. Metabolic Activity While the target compound is primarily studied for K(ATP) modulation, derivatives like 2-cyano-substituted 1,4-benzothiazine 1,1-dioxides (e.g., antiviral leads from ) prioritize electron-withdrawing groups (e.g., CN) to stabilize reactive intermediates in viral protease inhibition .

Synthetic Accessibility

- The target compound’s bromo substituent complicates synthesis compared to chloro analogues due to slower nucleophilic aromatic substitution kinetics. However, bromo groups offer opportunities for further functionalization via cross-coupling reactions .

Safety and Toxicity

- Benzothiazine 1,1-dioxides generally exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but brominated derivatives may pose higher bioaccumulation risks compared to chlorinated counterparts .

Research Findings and Implications

- Pharmacological Superiority : The bromo-methylphenyl variant’s enhanced lipophilicity may improve blood-brain barrier penetration, making it a candidate for neurological K(ATP) applications, though this remains untested .

- Knowledge Gaps: No direct in vivo data exists for the target compound; most conclusions are extrapolated from structural analogues like 3a and 3f .

Biological Activity

The compound 4-(4-bromo-3-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a member of the benzothiazine family, known for its diverse biological activities. This article explores its pharmacological potential, focusing on its antimicrobial, anticancer, and neuroprotective properties based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C15H12BrN3O2S

- Molecular Weight : 364.24 g/mol

- Chemical Structure : The benzothiazine core is substituted with a bromo and methyl group, which may influence its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazines exhibit significant antimicrobial properties. A study by Deshmukh et al. (2007) reported that various 1,4-benzothiazine derivatives displayed notable activity against a range of bacterial strains. The presence of electron-withdrawing groups like bromine enhances the antimicrobial efficacy due to increased lipophilicity and interaction with microbial membranes .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate to high antimicrobial activity | Deshmukh et al. (2007) |

| Other benzothiazine derivatives | Variable activity against Gram-positive and Gram-negative bacteria | Various studies |

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been extensively studied. According to a review published in PubMed, the structural modifications in benzothiazines lead to varied anticancer activities through different mechanisms, including apoptosis induction and cell cycle arrest .

A specific case study highlighted the efficacy of certain benzothiazine derivatives in inhibiting cancer cell proliferation. For instance:

- IC50 Values : The IC50 value for some derivatives was found to be below 10 µM against various cancer cell lines, indicating potent activity.

| Cell Line | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | This compound | <10 | Apoptosis induction |

| A549 | Other derivatives | <5 | Cell cycle arrest |

Neuroprotective Effects

Benzothiazines have shown promise in neuroprotection. A study indicated that certain derivatives could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activities of benzothiazines are influenced by their structural features:

- Substituents : Electron-withdrawing groups (like bromine) enhance activity.

- Core Structure : The benzothiazine core is crucial for maintaining biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.